
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of imidazolidinedithiones, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethane with thiourea and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the dithione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinedithiones.
Applications De Recherche Scientifique
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The dithione group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 1-methyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
Comparison
Compared to similar compounds, 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is unique due to its specific substitution pattern and the presence of the dithione group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
61079-12-7 |
|---|---|
Formule moléculaire |
C28H22N2S2 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
3-benzhydryl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C28H22N2S2/c31-26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-27(32)30(26)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H,(H,29,32) |
Clé InChI |
WAMROCZZFBKPOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=S)C(NC3=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



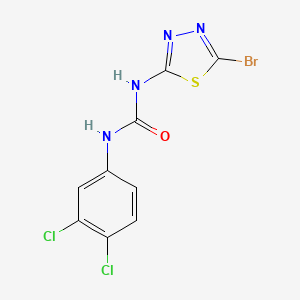
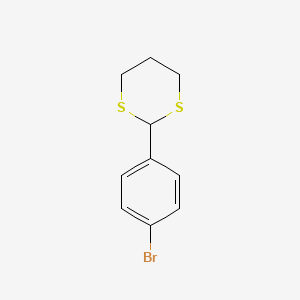

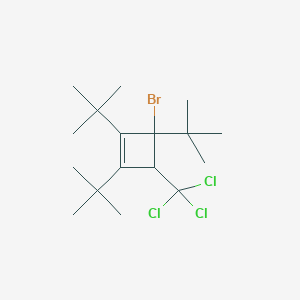
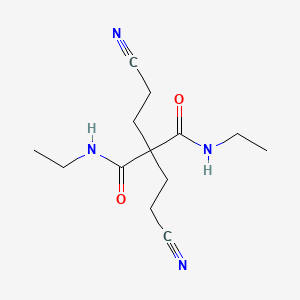

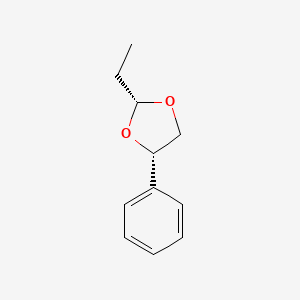
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
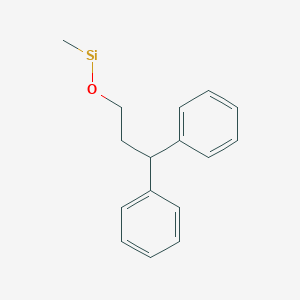
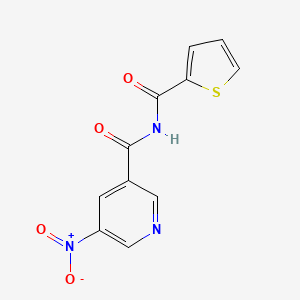
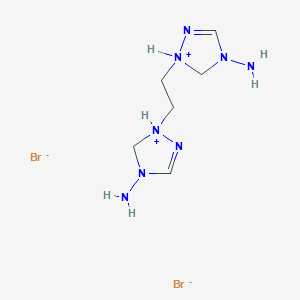
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
